molecular formula C11H15N3OS B12040294 2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B12040294
M. Wt: 237.32 g/mol
InChI Key: ABGOYOIPARYERR-UHFFFAOYSA-N
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Description

2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide is an organic compound with the molecular formula C11H15N3OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide typically involves the reaction of 2,3-dimethylaniline with thiosemicarbazide in the presence of an acetylating agent. The general synthetic route can be outlined as follows:

    Starting Materials: 2,3-dimethylaniline, thiosemicarbazide, and an acetylating agent (such as acetic anhydride).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioamide group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-acetyl-N-phenylhydrazinecarbothioamide: Lacks the dimethyl groups on the phenyl ring.

    N-(2,3-dimethylphenyl)hydrazinecarbothioamide: Lacks the acetyl group.

Uniqueness

2-acetyl-N-(2,3-dimethylphenyl)hydrazinecarbothioamide is unique due to the presence of both the acetyl and dimethylphenyl groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C11H15N3OS

Molecular Weight

237.32 g/mol

IUPAC Name

1-acetamido-3-(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C11H15N3OS/c1-7-5-4-6-10(8(7)2)12-11(16)14-13-9(3)15/h4-6H,1-3H3,(H,13,15)(H2,12,14,16)

InChI Key

ABGOYOIPARYERR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C)C

Origin of Product

United States

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